molecular formula C7H6N2O3 B3224788 1-(6-Nitropyridin-3-yl)ethanone CAS No. 1239719-61-9

1-(6-Nitropyridin-3-yl)ethanone

Cat. No.: B3224788
CAS No.: 1239719-61-9
M. Wt: 166.13 g/mol
InChI Key: UFSGUPPTXHCPER-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The nitro group at the 6-position and the ethanone group at the 3-position of the pyridine ring make this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Nitropyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the nitration of 3-acetylpyridine using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Scientific Research Applications

1-(6-Nitropyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-3-yl)ethanone largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Similar structure but with a chlorine atom at the 5-position.

    1-(6-Methylpyridin-3-yl)ethanone: Similar structure but with a methyl group at the 6-position.

Uniqueness

1-(6-Nitropyridin-3-yl)ethanone is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(6-nitropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGUPPTXHCPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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